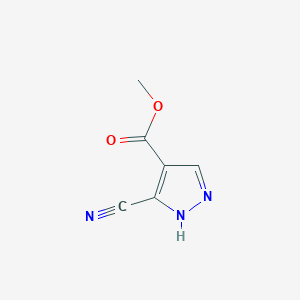

Methyl 3-cyano-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Methyl 3-cyano-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The compound participates in regioselective [3+2] cycloadditions. For example, silver-catalyzed reactions with trifluorodiazoethane yield trifluoromethyl- and cyano-functionalized pyrazoles:

Reaction Conditions :

-

Catalyst: Ag₂O (10 mol%)

-

Solvent: DCE (1,2-dichloroethane)

-

Temperature: 60°C

-

Time: 12–24 hours

| Substrate (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 3-Cyano-5-CF₃-1H-pyrazole-4-CO₂Et | 69 | |

| 4-Methoxyphenyl | 3-Cyano-5-CF₃-1H-pyrazole-4-CO₂Me | 65 |

Mechanistic studies suggest the reaction proceeds via a silver-trifluorodiazoethylide intermediate, followed by cycloaddition and aromatization .

Condensation Reactions

The aldehyde-like reactivity of the cyano group enables condensations with active methylene compounds:

Example : Reaction with malonic acid under microwave irradiation:

-

Conditions: Pyridine, MW (150 W), 10 minutes

-

Product: 3-(4-Pyrazolyl)propenoic acids

Substrate Scope :

| Active Methylene Compound | Product | Yield (%) |

|---|---|---|

| Malonic acid | 3-(Pyrazol-4-yl)propenoic acid | 92 |

| Meldrum’s acid | 3-(Pyrazol-4-yl)propanoic acid | 89 |

Oxidation:

The cyano group resists oxidation, but the pyrazole ring can be modified:

-

KMnO₄ Oxidation : Converts methyl ester to carboxylic acid (e.g., 5-chloro-1-phenyl-3-pyridylpyrazole-4-carboxylic acid, 78% yield) .

-

K₂Cr₂O₇ Oxidation : Forms oxadiazole derivatives via intermediate hydrazides .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, enabling access to pyrazolyl amines .

Nucleophilic Substitution

The ester moiety undergoes hydrolysis and transesterification:

-

Ester Hydrolysis :

-

Conditions: NaOH (2M), ethanol/H₂O (1:1), reflux

-

Product: 3-Cyano-1H-pyrazole-4-carboxylic acid (85% yield).

-

-

Transesterification :

-

Conditions: ROH (excess), H₂SO₄ (cat.), 80°C

-

Example: Conversion to ethyl ester (72% yield).

-

Thorpe-Ziegler Cyclization:

Under microwave activation, the compound forms pyrido[2,3-d]pyrimidines:

| Ketone Substituent | Product | Yield (%) |

|---|---|---|

| 4-NO₂C₆H₄ | Pyrido[2,3-d]pyrimidine | 80 |

| 3-MeOC₆H₄ | Pyrido[2,3-d]pyrimidine | 71 |

Cyano Group Reactivity:

-

Hydrolysis : Concentrated HCl (reflux) converts cyano to carboxylic acid (55% yield) .

-

Condensation with Hydrazines : Forms pyrazolo[3,4-d]pyridazines (e.g., 68% yield with phenylhydrazine) .

Key Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 3-cyano-1H-pyrazole-4-carboxylate, as antibiotic adjuvants. These compounds have shown synergistic effects when combined with existing antibiotics against resistant bacterial strains. For instance, specific pyrazolo-carboxamide derivatives exhibited promising antibacterial activity against Gram-negative pathogens, indicating their potential role in overcoming antibiotic resistance .

Anti-inflammatory Properties

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The incorporation of the cyano group in this compound has been associated with enhanced activity against inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Cancer Research

The compound has been explored for its anticancer potential. Studies suggest that modifications of the pyrazole ring can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Chemistry

Fungicidal Applications

this compound serves as a precursor for synthesizing fungicides. Research indicates that derivatives of this compound can effectively target fungal pathogens in crops, contributing to improved agricultural yields and reduced crop losses . The economic implications are significant, as fungicides derived from this compound can enhance crop resilience while minimizing environmental impact.

Herbicidal Activity

In addition to its fungicidal properties, this compound has shown potential as a herbicide. The structural characteristics of pyrazole derivatives allow for selective action against certain weed species, offering a strategic advantage in crop management .

Materials Science

Polymer Chemistry

this compound is utilized in the development of new polymeric materials. Its reactive functional groups allow for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in various industrial applications .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward methods such as microwave-assisted reactions and traditional organic synthesis techniques. Variations in synthesis can yield different derivatives with tailored properties for specific applications.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Microwave-assisted synthesis | Up to 80% | Efficient and time-saving |

| Traditional reflux methods | Varies (50-75%) | More labor-intensive but widely applicable |

Case Study 1: Antibiotic Synergy

A study evaluated the antibacterial efficacy of this compound and its derivatives against multi-drug resistant strains. Results indicated that certain derivatives significantly enhanced the activity of conventional antibiotics, suggesting their use in combination therapies .

Case Study 2: Agricultural Application

Field trials with formulations containing this compound demonstrated effective control over fungal diseases in crops like wheat and corn. The results showed a marked decrease in disease incidence compared to untreated controls .

Mecanismo De Acción

The mechanism of action of Methyl 3-cyano-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes or receptors, leading to altered biological activity .

Comparación Con Compuestos Similares

- Methyl 1H-pyrazole-3-carboxylate

- 3-methyl-1H-pyrazole-4-carboxylic acid

- 4-cyanopyrazole

Comparison: Methyl 3-cyano-1H-pyrazole-4-carboxylate is unique due to the presence of both cyano and ester functional groups, which provide distinct reactivity and versatility in synthetic applications.

Actividad Biológica

Methyl 3-cyano-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of hydrazine derivatives with malononitrile or related compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate cyclization and subsequent modifications. For instance, microwave-assisted methods have been reported to enhance yield and reduce reaction time significantly .

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that derivatives of this compound possess effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Methyl 3-Cyano Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 5a | 0.30 | 0.35 | Bacteriostatic |

| 10 | 0.40 | 0.45 | Bactericidal |

2.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Several derivatives have been identified as selective COX-2 inhibitors, showing significant inhibition percentages compared to standard drugs like celecoxib . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anti-inflammatory potency.

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound | IC50 (μg/mL) | COX-2 Selectivity Index |

|---|---|---|

| A | 54.65 | >8 |

| B | 60.56 | >9 |

| C | 57.24 | >10 |

2.3 Antiviral Activity

Emerging research suggests that this compound derivatives may exhibit antiviral properties, particularly against HIV-1. In cellulo assays have shown that certain derivatives can inhibit viral replication without significant cytotoxicity, making them potential candidates for further development in antiviral therapy .

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested alongside known antibiotics. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls . This suggests potential applications in treating biofilm-associated infections.

Case Study: Anti-inflammatory Assessment

Another study focused on evaluating the anti-inflammatory effects of methyl 3-cyano derivatives through in vivo models. The results showed a marked reduction in edema and inflammatory markers in treated groups compared to untreated controls, supporting its therapeutic potential in inflammatory diseases .

4. Conclusion and Future Directions

This compound demonstrates promising biological activities across various therapeutic areas, including antimicrobial, anti-inflammatory, and antiviral effects. Continued research into its pharmacological properties and mechanisms of action will be crucial for developing effective treatments based on this compound.

Future studies should focus on:

- Comprehensive SAR analyses to optimize activity.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of combination therapies with existing antimicrobial and antiviral agents.

This compound represents a valuable scaffold for drug discovery within the pyrazole class, warranting further exploration in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 5-cyano-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)4-3-8-9-5(4)2-7/h3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEKUJBQGOTHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617936 | |

| Record name | Methyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33090-69-6 | |

| Record name | Methyl 5-cyano-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.